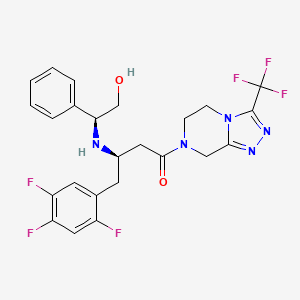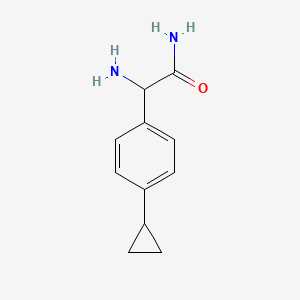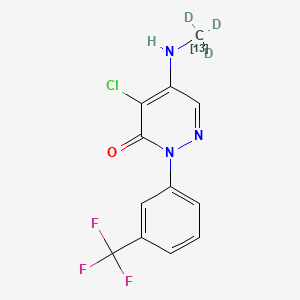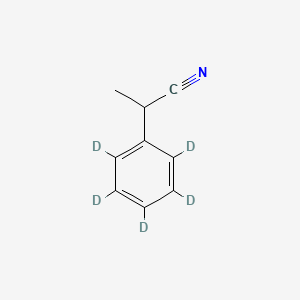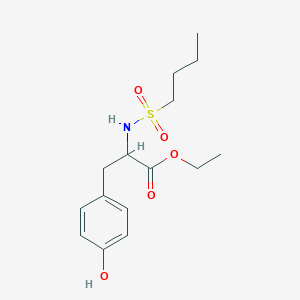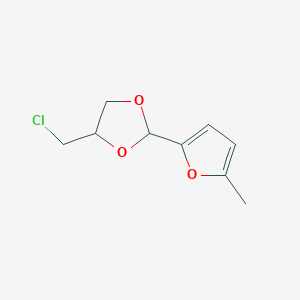
4a,25-Dihydroxy Vitamin D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a,25-Dihydroxy Vitamin D3 is a biologically active form of Vitamin D3, which plays a crucial role in various physiological processes. It is a derivative of Vitamin D3, also known as cholecalciferol, and is involved in the regulation of calcium and phosphate metabolism in the body. This compound is essential for maintaining bone health and has been studied for its potential therapeutic applications in various diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4a,25-Dihydroxy Vitamin D3 typically involves multiple hydroxylation steps. The primary precursor, Vitamin D3, undergoes hydroxylation at the 25th position in the liver to form 25-hydroxy Vitamin D3. This intermediate is then further hydroxylated at the 1-alpha position in the kidneys to produce 1,25-dihydroxy Vitamin D3. The specific hydroxylation at the 4a position can be achieved through chemical synthesis involving selective reagents and catalysts .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and immunoaffinity extraction. These methods ensure high purity and yield of the compound, making it suitable for pharmaceutical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4a,25-Dihydroxy Vitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are common.
Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of Vitamin D3, which can have different biological activities and therapeutic potentials.
Applications De Recherche Scientifique
4a,25-Dihydroxy Vitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Vitamin D metabolites.
Biology: Studied for its role in regulating gene expression and cellular differentiation.
Medicine: Investigated for its potential in treating diseases such as osteoporosis, cancer, and autoimmune disorders.
Industry: Utilized in the formulation of dietary supplements and fortified foods.
Mécanisme D'action
The mechanism of action of 4a,25-Dihydroxy Vitamin D3 involves binding to the Vitamin D receptor (VDR) in the nucleus of target cells. This binding activates the receptor, leading to the transcription of various genes involved in calcium and phosphate homeostasis. The compound also influences other signaling pathways, including those related to cell proliferation, differentiation, and immune response .
Comparaison Avec Des Composés Similaires
1,25-Dihydroxy Vitamin D3 (Calcitriol): The most active form of Vitamin D3, involved in calcium regulation.
25-Hydroxy Vitamin D3 (Calcifediol): A precursor to 1,25-dihydroxy Vitamin D3, used as a marker for Vitamin D status.
4-Hydroxy-1,25-Dihydroxy Vitamin D3: Another hydroxylated derivative with similar biological activities.
Uniqueness: 4a,25-Dihydroxy Vitamin D3 is unique due to its specific hydroxylation pattern, which may confer distinct biological properties and therapeutic potentials compared to other Vitamin D3 derivatives.
Propriétés
Formule moléculaire |
C27H44O3 |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(1S,2S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,2-diol |
InChI |
InChI=1S/C27H44O3/c1-18-10-15-24(28)25(29)21(18)12-11-20-9-7-17-27(5)22(13-14-23(20)27)19(2)8-6-16-26(3,4)30/h11-12,19,22-25,28-30H,1,6-10,13-17H2,2-5H3/b20-11+,21-12-/t19-,22-,23+,24+,25+,27-/m1/s1 |
Clé InChI |
XJPACCVLRWWBGH-UENJXAMPSA-N |
SMILES isomérique |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/[C@@H]([C@H](CCC3=C)O)O)C |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C(C(CCC3=C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


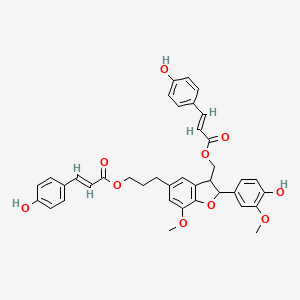
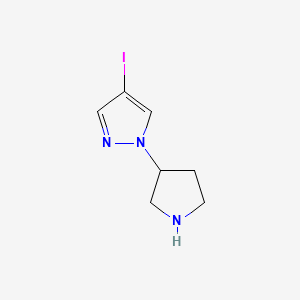
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
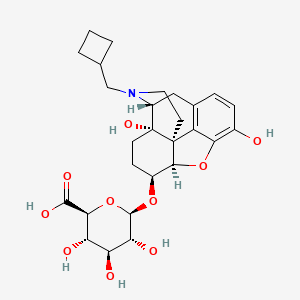
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
